molecular formula C13H15N3O3S2 B2969805 (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone CAS No. 2034382-18-6

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B2969805
CAS No.: 2034382-18-6
M. Wt: 325.4
InChI Key: FRKDLEBMIGDLJB-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring system with a sulfone group (1,1-dioxido) at position 1, a thiophen-2-yl substituent at position 7, and a pyrazole-3-yl methanone group.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-13(10-3-5-14-15-10)16-6-4-12(11-2-1-8-20-11)21(18,19)9-7-16/h1-3,5,8,12H,4,6-7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKDLEBMIGDLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound is characterized by:

  • A thiazepane ring , which is a seven-membered heterocyclic structure containing sulfur and nitrogen.
  • A dioxido functional group that enhances its reactivity.
  • A pyrazole moiety , known for various pharmacological properties.

The molecular formula is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 325.4 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazepane ring through cyclization reactions.
  • Introduction of the dioxido group via oxidation processes.
  • Coupling with pyrazole derivatives to yield the final product.

Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazepane structures often exhibit antimicrobial properties. The presence of the dioxido group may enhance these effects by increasing solubility and reactivity with microbial targets .

Analgesic Properties

A study focusing on related pyrazole compounds demonstrated significant analgesic effects in animal models. For instance, analogs showed improved pain relief compared to control groups in tests like the hot plate test and acetic acid-induced writhing test .

CompoundActivity TypeTest MethodResults
Analog 7AnalgesicHot PlateSignificant increase in latency compared to control
Analog 8AnalgesicWrithing70% protection observed

Anti-inflammatory Effects

The thiazepane derivatives have been noted for their potential anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Pyrazole Derivatives : This study synthesized various pyrazole derivatives containing thiophene and evaluated their analgesic properties. Results indicated that certain derivatives displayed significant analgesic activity comparable to standard medications .
  • Thiazepane Compounds : Research on thiazepane derivatives highlighted their potential as anticonvulsants and anti-inflammatory agents, suggesting that modifications in structure could lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Bispidine-Based Derivatives (e.g., Compound 2g in )

  • Structure: (1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis((1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone) features a rigid bispidine core and dual pyrazole-thiophene substituents.
  • Comparison : The target compound’s 1,4-thiazepane ring offers greater conformational flexibility compared to the bicyclic bispidine system. The sulfone group in the target may improve solubility over the bispidine’s tertiary amines. NMR data for bispidine derivatives (e.g., δ 2.22 ppm for CH₃ groups) suggest similar electronic environments for methyl substituents .

Thieno[2,3-b]thiophene-Pyrazole Hybrids (e.g., Compound 7b in )

  • Structure: A bis-pyrazole linked to a thieno[2,3-b]thiophene core.
  • Comparison: The fused thieno-thiophene system in 7b provides planar aromaticity, contrasting with the non-aromatic thiazepane in the target compound. IR data for 7b (C=O at 1720 cm⁻¹) align with the target’s ketone group, but the sulfone in the target may shift absorption bands due to electron-withdrawing effects .

Thiophen-2-yl Methanone Derivatives (e.g., Compound 14c in )

  • Structure: Features a thiophen-2-yl methanone group linked to an oxathiolane ring.
  • Comparison : The oxathiolane’s sulfur atom (thioxo group) differs from the thiazepane’s sulfone. The target’s sulfone likely increases polarity (logP ~1.5 estimated) compared to 14c’s thioxo group (logP ~2.8). IR data for 14c (C=O at 1713 cm⁻¹) suggest similar ketone environments .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Reference
Target Compound C₁₃H₁₃N₃O₃S₂ Sulfone, Pyrazole, Thiophene N/A N/A ~1700–1730*
Bispidine Derivative 2g C₂₈H₃₀N₆O₃S₂ Bis-pyrazole, Thiophene, Bispidine N/A N/A N/A
Compound 7b () C₂₈H₂₂N₆O₂S₂ Thieno-thiophene, Pyrazole >300 70 1720
Compound 14c () C₁₆H₁₄O₄S₃ Oxathiolane, Thiophene 160–162 82 1713

*Estimated based on analogous sulfone-containing compounds.

Electronic and Conformational Differences

  • Sulfone vs. This contrasts with thioether-containing analogues (e.g., ), which exhibit reduced polarity .
  • Ring Flexibility: The 7-membered thiazepane ring allows for chair-like conformations, unlike rigid fused systems in thieno[2,3-b]thiophene derivatives () .

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